molecular formula C10H13BrClN B7870176 [(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine CAS No. 1096875-97-6

[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine

Cat. No.: B7870176
CAS No.: 1096875-97-6
M. Wt: 262.57 g/mol
InChI Key: FBKKLBHNXSFAIA-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methyl group, which is further connected to an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)methylamine typically involves the following steps:

    Bromination and Chlorination: The starting material, 2-chlorotoluene, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Benzyl Halide: The brominated product is then converted to the corresponding benzyl halide by reacting with a halogenating agent such as thionyl chloride (SOCl2).

    Amination: The benzyl halide is then reacted with isopropylamine under basic conditions to yield (5-Bromo-2-chlorophenyl)methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products

    Substitution: Formation of substituted amines or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Bromo-2-chlorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of halogen atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

(5-Bromo-2-chlorophenyl)methylamine can be compared with other halogenated phenylamines, such as:

    (4-Bromo-2-chlorophenyl)methylamine: Similar structure but with bromine at the 4-position.

    (5-Bromo-2-fluorophenyl)methylamine: Fluorine instead of chlorine.

    (5-Chloro-2-bromophenyl)methylamine: Chlorine and bromine positions swapped.

These compounds share similar reactivity but may differ in their biological activity and applications due to variations in their electronic and steric properties.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKLBHNXSFAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218639
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096875-97-6
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096875-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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